2-(Benzylamino)-1-(2-chloro-6-fluorophenyl)ethan-1-ol
Description
Properties
IUPAC Name |
2-(benzylamino)-1-(2-chloro-6-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO/c16-12-7-4-8-13(17)15(12)14(19)10-18-9-11-5-2-1-3-6-11/h1-8,14,18-19H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLGHCXSFKXTHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(C2=C(C=CC=C2Cl)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-1-(2-chloro-6-fluorophenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzaldehyde and benzylamine.
Formation of Intermediate: The benzaldehyde undergoes a condensation reaction with benzylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product, 2-(Benzylamino)-1-(2-chloro-6-fluorophenyl)ethan-1-ol.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-1-(2-chloro-6-fluorophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to modify the benzylamino group.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of 2-(Benzylamino)-1-(2-chloro-6-fluorophenyl)ethanone.
Reduction: Formation of 2-(Benzylamino)-1-(2-chloro-6-fluorophenyl)ethane.
Substitution: Formation of derivatives with different substituents on the phenyl ring.
Scientific Research Applications
2-(Benzylamino)-1-(2-chloro-6-fluorophenyl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Benzylamino)-1-(2-chloro-6-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or electrostatic interactions with the active site of the target, while the chloro and fluoro substituents may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Published Literature
The following compounds share partial structural motifs with 2-(Benzylamino)-1-(2-chloro-6-fluorophenyl)ethan-1-ol, enabling comparisons of substituent effects and synthetic strategies:
Table 1: Key Structural and Physicochemical Comparisons
Key Observations from Comparisons
Backbone Diversity: The ethanol backbone of the target compound contrasts with the triazine ring in Compound 13 and the acetamide-hydroxyethyl structure in derivatives . Ethanol backbones may enhance hydrophilicity compared to triazine or aryl-acetamide systems.
Benzylamino vs. Acetamide Linkages: The benzylamino group in the target compound may facilitate hydrogen bonding or π-π stacking interactions, whereas acetamide derivatives () prioritize hydrogen bonding via carbonyl groups .
Synthetic Strategies: Triazine derivatives (e.g., Compound 13 ) rely on microwave-assisted Suzuki-Miyaura cross-coupling with palladium catalysts, while acetamide derivatives () likely use amide coupling or reductive amination.
Molecular Weight and Complexity :
Implications for Further Research
- Biological Activity : While the evidence lacks direct data for the target compound, structural analogs like acetamide derivatives () are often explored as receptor modulators or enzyme inhibitors. The chloro-fluoro substitution pattern may confer selectivity for specific targets (e.g., GPCRs or kinases).
- Synthetic Optimization: Modular synthesis approaches (e.g., Suzuki coupling for aryl groups or reductive amination for ethanol backbones) could be combined to generate derivatives with enhanced properties.
Limitations and Knowledge Gaps
- No direct pharmacological or pharmacokinetic data are available for the target compound.
Biological Activity
2-(Benzylamino)-1-(2-chloro-6-fluorophenyl)ethan-1-ol, also known by its chemical formula C15H15ClFNO, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
The compound's structural characteristics are significant in determining its biological activity. The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H15ClFNO |
| Molecular Weight | 279.74 g/mol |
| IUPAC Name | 2-(benzylamino)-1-(2-chloro-6-fluorophenyl)ethanol |
| PubChem CID | 112756074 |
| Appearance | Powder |
The biological activity of 2-(Benzylamino)-1-(2-chloro-6-fluorophenyl)ethan-1-ol has been linked to its interaction with various biological targets. Studies suggest that the compound may exhibit antiviral and antitumor properties:
Antiviral Studies
A study on related compounds demonstrated that the presence of chloro and fluoro groups significantly increased antiviral efficacy against HIV-1 mutants, showcasing IC50 values in the picomolar range . The mechanism involved competitive inhibition of the reverse transcriptase enzyme.
Antitumor Studies
In vitro assays have shown that structurally similar compounds can inhibit cell proliferation in various cancer cell lines. For instance, a related compound demonstrated an IC50 below 3 µM in several tumor models, indicating strong cytotoxic potential .
Case Study 1: Antiviral Efficacy
In a comparative study involving multiple derivatives of benzylamine compounds, one derivative exhibited remarkable antiviral activity against HIV-1 with an IC50 value significantly lower than standard treatments. This was attributed to enhanced interactions with viral proteins due to specific substitutions on the aromatic rings .
Case Study 2: Antitumor Effects
A research project involving xenograft mouse models revealed that a compound structurally related to 2-(Benzylamino)-1-(2-chloro-6-fluorophenyl)ethan-1-ol showed substantial tumor reduction compared to controls. The study highlighted the importance of molecular stability and targeted delivery systems in enhancing therapeutic outcomes .
Q & A
Q. What synthetic methodologies are recommended for the preparation of 2-(Benzylamino)-1-(2-chloro-6-fluorophenyl)ethan-1-ol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution. For example, benzylamine can react with a halogenated ketone precursor (e.g., 2-chloro-6-fluorophenyl ethanone) under catalytic hydrogenation or using reducing agents like NaBH4. Key factors include:
- Catalyst Selection : Palladium or nickel catalysts for hydrogenation (avoiding over-reduction of aromatic rings) .
- Solvent System : Polar aprotic solvents (e.g., THF, DMF) to stabilize intermediates and enhance reaction rates .
- Temperature Control : Maintain 0–25°C during amination to prevent side reactions .
Purity can be improved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures.
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound, particularly for confirming stereochemistry?
- Methodological Answer :
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to identify the benzylamino group (δ 3.5–4.0 ppm for CH-NH) and the chloro-fluoro-substituted aromatic ring (δ 7.0–7.8 ppm). <sup>19</sup>F NMR can resolve fluorine coupling patterns .
- IR : Peaks at ~3300 cm<sup>-1</sup> (N-H stretch) and ~1600 cm<sup>-1</sup> (C=O if ketone intermediates persist).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]<sup>+</sup> and fragment ions (e.g., loss of benzyl group).
- X-ray Crystallography : For absolute stereochemical assignment, if single crystals are obtainable .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods due to potential amine volatility and respiratory irritancy.
- Storage : In airtight containers under inert gas (N2 or Ar) to prevent oxidation or moisture absorption .
- Waste Disposal : Neutralize with dilute HCl before disposal in halogenated waste containers.
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of 2-(Benzylamino)-1-(2-chloro-6-fluorophenyl)ethan-1-ol in catalytic processes?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model transition states for nucleophilic substitution at the chloro-fluoro aromatic ring. Analyze Fukui indices to identify electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways using GROMACS .
- Docking Studies : Predict binding affinity to biological targets (e.g., enzymes) via AutoDock Vina, focusing on hydrogen bonding with the amino and hydroxyl groups .
Q. What experimental strategies can resolve contradictions in degradation studies of this compound under environmental conditions?
- Methodological Answer :
- Controlled Degradation Setup : Use HPLC-MS to monitor degradation products over time. Stabilize samples at 4°C to minimize organic degradation (as observed in similar wastewater studies) .
- Isotopic Labeling : Introduce <sup>13</sup>C or <sup>15</sup>N labels to trace degradation pathways (e.g., cleavage of the benzylamino group).
- Multivariate Analysis : Apply PCA (Principal Component Analysis) to spectral data (UV-Vis, fluorescence) to distinguish degradation artifacts from true metabolites .
Q. How does the 2-chloro-6-fluorophenyl substituent influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?
- Methodological Answer :
- Directing Effects : The chloro group is ortho/para-directing, while fluorine is meta-directing. Competitive effects can be studied via nitration (HNO3/H2SO4) or bromination (Br2/FeBr3), followed by <sup>19</sup>F NMR to track substitution patterns .
- Kinetic vs. Thermodynamic Control : Vary reaction temperatures (0°C vs. reflux) to isolate intermediates and determine dominant pathways .
Data Analysis and Validation
Q. How can researchers validate NMR assignments when stereochemical impurities are suspected?
- Methodological Answer :
- COSY and NOESY : Correlate coupling between the benzylic CH-NH and adjacent protons. NOE effects can confirm spatial proximity of substituents .
- Chiral HPLC : Use a Chiralpak column with hexane/isopropanol mobile phase to separate enantiomers and quantify enantiomeric excess .
Q. What statistical approaches are recommended for analyzing inconsistent bioactivity data across replicate assays?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
